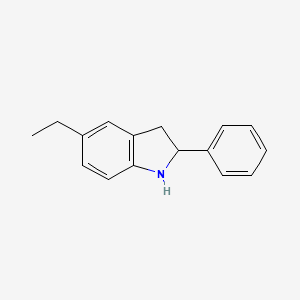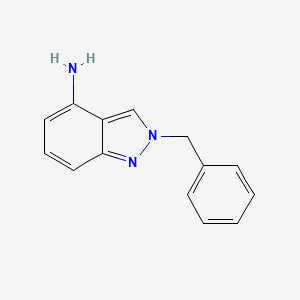
1-Methyl-2-(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H9F3O It is a derivative of naphthalene, where a methyl group and a trifluoromethoxy group are substituted at the 1 and 2 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(trifluoromethoxy)naphthalene can be synthesized through several methods. One common approach involves the trifluoromethylation of 1-methyl-2-naphthol using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalene derivatives .
Applications De Recherche Scientifique
1-Methyl-2-(trifluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-Methyl-2-(trifluoromethoxy)naphthalene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
1-Methyl-2-methoxynaphthalene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-Methyl-2-ethoxynaphthalene: Contains an ethoxy group in place of the trifluoromethoxy group.
1-Methyl-2-(trifluoromethyl)naphthalene: Features a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: 1-Methyl-2-(trifluoromethoxy)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C12H9F3O |
|---|---|
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
1-methyl-2-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H9F3O/c1-8-10-5-3-2-4-9(10)6-7-11(8)16-12(13,14)15/h2-7H,1H3 |
Clé InChI |
CMIBLCNLXCFNNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=CC=CC=C12)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)








